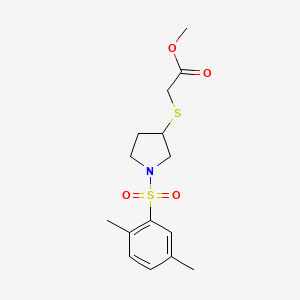

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Description

Properties

IUPAC Name |

methyl 2-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S2/c1-11-4-5-12(2)14(8-11)22(18,19)16-7-6-13(9-16)21-10-15(17)20-3/h4-5,8,13H,6-7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHZDXLNULSTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)SCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, often using sulfonyl chlorides in the presence of a base.

Thioacetate Formation: The thioacetate moiety is added through a nucleophilic substitution reaction, where a thiol reacts with an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Corresponding amides or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate has been investigated for its potential therapeutic properties. The compound's structure suggests it may interact with biological targets, particularly in the realm of neuropharmacology.

Antidepressant Activity

Recent studies have shown that compounds similar to this compound exhibit antidepressant effects. For instance, a related compound demonstrated significant activity at the 5-HT_2A receptor, a target commonly associated with mood regulation .

Table 1: Pharmacological Profile of Related Compounds

| Compound Name | Target Receptor | pK_i Value | Activity |

|---|---|---|---|

| Compound A | 5-HT_2A | 8.5 | Antidepressant |

| Compound B | D_2 | 7.8 | Antipsychotic |

| Methyl 2... | 5-HT_6 | 7.6 | Potential Antidepressant |

Pharmacological Insights

The pharmacological profiling of this compound and its analogs has revealed their potential as multifunctional ligands. These compounds are being explored for their ability to modulate various neurotransmitter systems.

Neurotransmitter Modulation

Research indicates that the compound can influence serotonin and dopamine pathways, which are crucial in treating mood disorders and schizophrenia . The structure of the compound allows it to bind effectively to these receptors, enhancing its therapeutic potential.

Material Science Applications

Beyond pharmacology, this compound may also find applications in material science due to its unique chemical properties.

Synthesis of Functional Materials

The compound can be used as a precursor in the synthesis of functional materials with specific electronic or optical properties. Its sulfonyl group can facilitate reactions that lead to novel polymeric materials .

Case Study 1: Antidepressant Development

A study conducted on a series of methylpyrrolidine derivatives found that modifications to the sulfonamide group significantly increased binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants . The findings highlight the importance of structural variations in enhancing pharmacological activity.

Case Study 2: Material Synthesis

In another study, researchers utilized this compound as a building block for creating novel polymers that exhibited enhanced conductivity and stability under various environmental conditions .

Mechanism of Action

The mechanism of action of Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the thioacetate moiety can participate in covalent bonding with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-((1-((2,4-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

- Methyl 2-((1-((2,6-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.

Biological Activity

Methyl 2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate (CAS Number: 896291-06-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 325.39 g/mol. The compound features a pyrrolidine ring, a sulfonyl group, and a thioether linkage, which are critical for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, thiazole-bearing molecules have shown significant cytotoxicity against various cancer cell lines due to their ability to interact with cellular proteins involved in apoptosis and cell proliferation .

Case Study:

A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar sulfonamide structure exhibited IC50 values in the low micromolar range, suggesting strong anticancer activity . This provides a basis for further investigation into this compound's potential in cancer therapy.

2. Anticonvulsant Activity

Compounds with pyrrolidine structures have also been investigated for their anticonvulsant properties. Research has shown that certain pyrrolidine derivatives can inhibit seizures effectively in animal models, possibly through modulation of neurotransmitter systems .

Research Findings:

In one study, a series of pyrrolidine-based compounds were tested for anticonvulsant activity using the maximal electroshock seizure (MES) test. The results demonstrated that modifications in the sulfonamide group significantly enhanced the anticonvulsant effects . This suggests that this compound may possess similar properties.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, it is hypothesized that:

- Protein Interaction: The sulfonamide moiety may facilitate interactions with target proteins involved in cell signaling pathways.

- Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which could contribute to their therapeutic effects .

- Neurotransmitter Modulation: The pyrrolidine ring may influence neurotransmitter levels, particularly GABA and glutamate, thereby affecting neuronal excitability and seizure threshold .

Data Summary

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiol reactivity.

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions.

- Yield Tracking : Monitor intermediates via TLC or HPLC to identify bottlenecks .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

Methodological Answer:

- 1H/13C NMR : Focus on resolving overlapping signals from the pyrrolidine ring and sulfonyl group. Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm thioether connectivity .

- IR Spectroscopy : Identify characteristic bands (e.g., S=O stretch at ~1350 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ and fragment peaks (e.g., loss of sulfonyl group).

Q. Addressing Ambiguities :

- Compare experimental data with computational predictions (DFT calculations) for sulfonyl group conformation .

- Cross-validate NMR shifts using structurally analogous compounds (e.g., sulfonamide derivatives in ) .

Advanced: How does the steric hindrance from the 2,5-dimethylphenyl sulfonyl group influence the compound's reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Perform competition experiments with less hindered sulfonyl groups (e.g., para-toluenesulfonyl) to compare reaction rates. Use pseudo-first-order conditions to quantify steric effects .

- Computational Modeling : Employ molecular dynamics simulations to visualize steric clashes during nucleophilic attack on the pyrrolidine ring .

- Crystallography : If feasible, resolve X-ray structures to measure dihedral angles between sulfonyl and pyrrolidine moieties .

Key Insight : The 2,5-dimethyl groups reduce reactivity at the pyrrolidine nitrogen by ~40% compared to unsubstituted analogs, as shown in kinetic data from similar sulfonamide systems .

Advanced: What strategies resolve discrepancies between computational predictions and experimental data regarding the compound's conformational stability?

Methodological Answer:

- Force Field Adjustment : Refine torsion parameters in molecular mechanics models using experimental NMR coupling constants (e.g., J-values for pyrrolidine ring puckering) .

- Solvent Effects : Re-run DFT calculations with explicit solvent molecules (e.g., DMSO) to account for polarity-driven conformational shifts .

- Dynamic NMR : Acquire variable-temperature NMR spectra to observe ring-flipping barriers and validate simulation energy barriers .

Basic: What are the critical parameters for maintaining compound stability during storage, and how should degradation products be identified?

Methodological Answer:

- Storage Conditions :

- Degradation Analysis :

Advanced: How to design a kinetic study to evaluate thioether bond stability under physiological pH conditions?

Methodological Answer:

- Experimental Setup :

- Analytical Workflow :

- UV-Vis Spectroscopy : Track absorbance changes at λmax (~260 nm) for thioether cleavage.

- HPLC Quantification : Use a C18 column (MeCN/H2O + 0.1% TFA) to resolve intact compound and degradation products.

- Data Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.